N-(3-acetylphenyl)-3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide
Description
N-(3-acetylphenyl)-3-methyl-2,4-dioxo-1,3,7-triazaspiro[44]nonane-7-carboxamide is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-10(21)11-4-3-5-12(8-11)17-14(23)20-7-6-16(9-20)13(22)19(2)15(24)18-16/h3-5,8H,6-7,9H2,1-2H3,(H,17,23)(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFAREITVBTBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3(C2)C(=O)N(C(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-acetylphenyl)-3-methyl-2,4-dioxo-1,3,7-triazaspiro[44]nonane-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition or activation of specific proteins, which can result in therapeutic outcomes .
Comparison with Similar Compounds
Compared to other spirocyclic compounds, N-(3-acetylphenyl)-3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Spiro[4.4]nonane derivatives: These compounds share the spirocyclic core but differ in their substituents and functional groups.
Chiral spiro ligands: These are used in asymmetric catalysis and have similar structural motifs but different applications
This compound’s distinct properties and versatile applications make it a valuable subject of study in various scientific disciplines.
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